

(R)-1-Boc-3-(hydroxymethyl)piperidine CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-Boc-3-(Hydroxymethyl)Piperidine

Cat. No.: B127047

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Technical Guide: (R)-1-Boc-3-(hydroxymethyl)piperidine

CAS Number: 140695-85-8

This technical guide provides an in-depth overview of **(R)-1-Boc-3-(hydroxymethyl)piperidine**, a chiral building block crucial for the synthesis of complex pharmaceutical agents. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

(R)-1-Boc-3-(hydroxymethyl)piperidine, also known by its IUPAC name tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate, is a stable, solid organic compound. Its Boc-protected nitrogen atom makes it an ideal intermediate for multi-step syntheses, preventing unwanted side reactions. The primary alcohol group provides a versatile handle for further chemical modifications.

The key quantitative properties of this compound are summarized in the table below for easy reference.

Property	Value
CAS Number	140695-85-8
Molecular Formula	C ₁₁ H ₂₁ NO ₃
Molecular Weight	215.29 g/mol
Appearance	White Crystalline Solid
Melting Point	91°C to 94°C
Optical Rotation	-20° (c=2 in Methanol)
Solubility	Slightly soluble in water; Soluble in methanol, dimethylformamide (DMF), and other common organic solvents.
Purity (Typical)	≥97%

Synthesis and Experimental Protocols

The enantiomerically pure **(R)-1-Boc-3-(hydroxymethyl)piperidine** is a valuable chiral intermediate. While various synthetic routes exist for piperidine derivatives, a common and logical pathway to this specific molecule involves the chemical reduction of its corresponding carboxylic acid precursor, (R)-1-Boc-nipecotic acid.

Representative Experimental Protocol: Reduction of (R)-1-Boc-nipecotic acid

This protocol describes a general method for the reduction of a carboxylic acid to a primary alcohol, a standard transformation in organic synthesis. Note: This is a representative procedure and may require optimization for specific laboratory conditions and scales.

Objective: To synthesize **(R)-1-Boc-3-(hydroxymethyl)piperidine** by reducing the carboxylic acid moiety of (R)-1-Boc-nipecotic acid.

Materials:

- (R)-1-Boc-nipecotic acid (starting material)

- Borane tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$) solution (1 M in THF) or other suitable reducing agent (e.g., LiAlH_4)
- Anhydrous Tetrahydrofuran (THF)
- Methanol (for quenching)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Ethyl acetate (for extraction)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for extraction and workup.

Procedure:

- Preparation: A flame-dried round-bottom flask is charged with (R)-1-Boc-nipecotic acid and anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The solution is stirred until the starting material is fully dissolved and then cooled to 0°C using an ice bath.
- Reduction: The borane-THF complex solution is added dropwise to the stirred solution of the carboxylic acid via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains at 0°C .
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material).
- Quenching: The reaction is carefully quenched by slowly adding methanol dropwise at 0°C to destroy any excess borane.

- **Workup:** The solvent is removed under reduced pressure. The residue is then redissolved in ethyl acetate. The organic solution is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
- **Purification:** The crude **(R)-1-Boc-3-(hydroxymethyl)piperidine** can be purified by column chromatography on silica gel to afford the final product as a white solid.

Applications in Drug Development

(R)-1-Boc-3-(hydroxymethyl)piperidine serves as a critical chiral building block in the synthesis of a wide range of biologically active molecules. Its utility is primarily in introducing a substituted piperidine ring, a common scaffold in medicinal chemistry known to improve the pharmacokinetic properties of drug candidates.

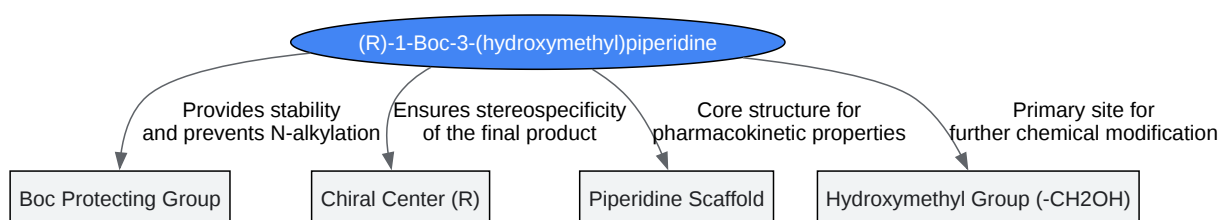
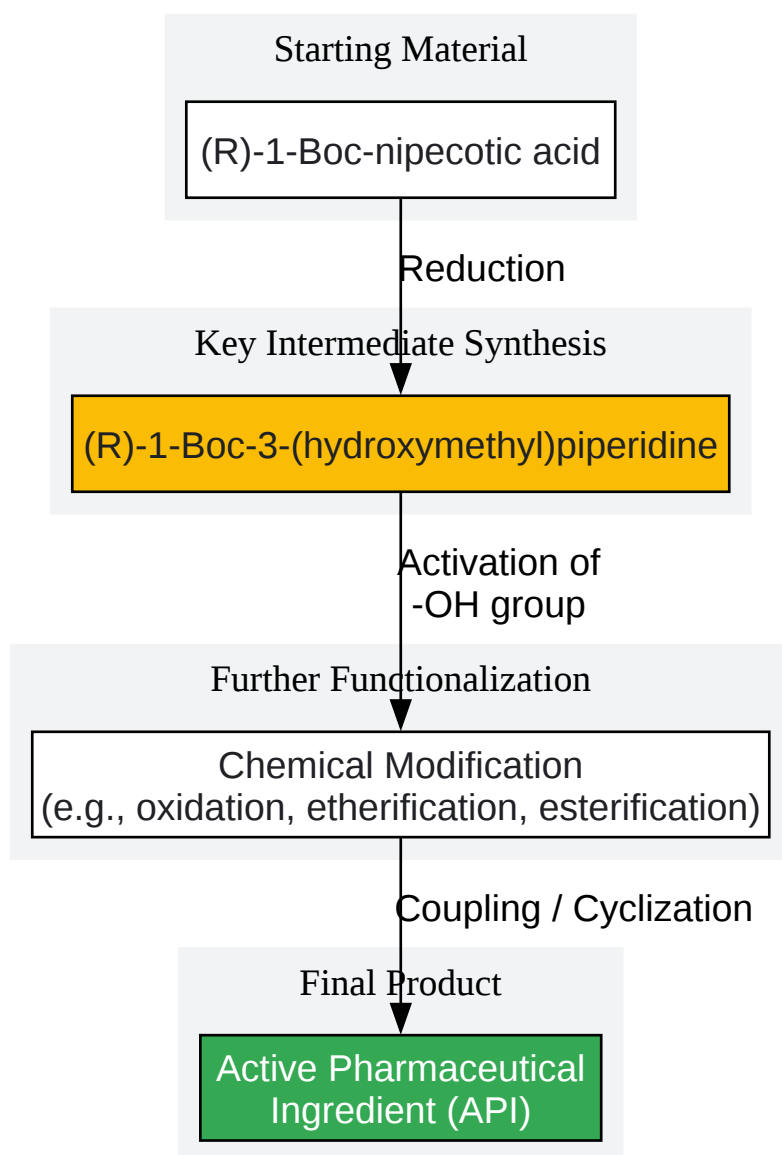
The racemic version, (\pm)-1-Boc-3-(hydroxymethyl)piperidine, is used as a reactant for the synthesis of various therapeutic agents, including:

- Pim-1 kinase inhibitors
- Vasopressin V1b receptor antagonists
- CXCR4 antagonists as anti-HIV agents
- Amide CCR5 antagonists

The enantiomerically pure (R)- and (S)- forms are particularly valuable for creating stereospecific drugs, where a single enantiomer provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects.

Visualization of Synthetic Utility

The following diagrams illustrate the role of **(R)-1-Boc-3-(hydroxymethyl)piperidine** as a key intermediate in a synthetic workflow.



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